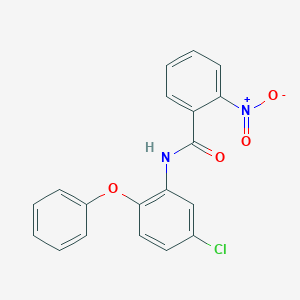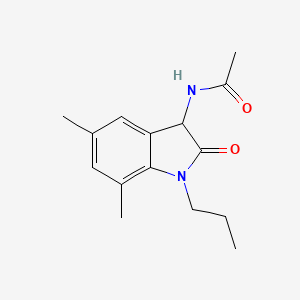![molecular formula C19H13N5 B4166595 7-amino-2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4166595.png)
7-amino-2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
Vue d'ensemble
Description
7-amino-2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The structure of this compound features a fused pyrazole and pyrimidine ring system, which contributes to its unique chemical and biological properties .
Méthodes De Préparation
The synthesis of 7-amino-2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the cyclocondensation of aminoazoles with (ethoxymethylidene)malononitrile . The optimal method for this synthesis is heating the initial components in pyridine, which provides a library of nitrileazolopyrimidines containing both electron-donating and electron-withdrawing substituents in the azole fragment . Industrial production methods may vary, but they generally follow similar synthetic routes with adjustments for scale and efficiency.
Analyse Des Réactions Chimiques
7-amino-2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7-amino-2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-amino-2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication . Additionally, it can interact with other enzymes and proteins, disrupting their normal function and leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
7-amino-2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family, such as:
- 7-amino-2-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
- 2,5-dimethyl-7-hydroxy-3-phenyl-pyrazolo[1,5-a]pyrimidine
- 5-methyl-2-phenylpyrazolo[1,5-a]-pyrimidine
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties. The uniqueness of this compound lies in its specific substituents and the resulting biological activities .
Propriétés
IUPAC Name |
7-amino-2,3-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5/c20-11-15-12-22-19-16(13-7-3-1-4-8-13)17(23-24(19)18(15)21)14-9-5-2-6-10-14/h1-10,12H,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTONNLKORBIHPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC(=C(N3N=C2C4=CC=CC=C4)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795590 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4166525.png)
![N-{1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-2-METHOXYBENZAMIDE](/img/structure/B4166529.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4166572.png)

![4-[2-(4-benzylpiperazin-1-yl)-2-oxoethoxy]-N-phenylbenzenesulfonamide](/img/structure/B4166580.png)
![N-({[4-(4-butyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-chloro-4-nitrobenzamide](/img/structure/B4166596.png)
![5-(3,4-dimethylphenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B4166603.png)
![5-{4-[(4-fluorophenoxy)methyl]phenyl}-1H-tetrazole](/img/structure/B4166607.png)
amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4166615.png)
![1-(1-adamantyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4166617.png)
![ethyl 4-[3-(anilinosulfonyl)-4-methylbenzoyl]-1-piperazinecarboxylate](/img/structure/B4166624.png)
![N-({[4-(4-butyryl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4166630.png)
